![molecular formula C10H19NO2 B2442277 Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate CAS No. 1366068-12-3](/img/structure/B2442277.png)
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate
Overview
Description
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol It is a derivative of cyclobutane, featuring a tert-butyl ester group and an aminomethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with aminomethyl chloride to yield the final product . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines .
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development
The compound's structure allows it to serve as a versatile building block in the synthesis of bioactive molecules. Its unique cyclobutane framework can influence the physicochemical properties of derivatives, enhancing their bioactivity. For instance, studies have shown that substituting a tert-butyl group with other moieties can modulate lipophilicity and metabolic stability, which are critical factors in drug design .
Compound Name | Structure | Activity | Reference |
---|---|---|---|
Buclizine | Cyclobutane derivative | Antihistamine | |
Butenafine | Cyclobutane derivative | Antifungal | |
Pyvhydrazine | Cyclobutane derivative | Antidepressant |
Case Studies
Research has demonstrated that the incorporation of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate into existing pharmaceutical frameworks can enhance their therapeutic profiles. For example, derivatives synthesized from this compound exhibited improved anti-inflammatory effects compared to traditional structures .
Synthetic Methodologies
The synthesis of this compound has been explored using various organic reactions. One notable method involves the use of coupling reagents to facilitate the formation of amide bonds, which are crucial for creating complex molecules with desired biological activities.
Synthetic Pathway Overview
- Starting Materials: Cyclobutane carboxylic acids and amines.
- Reagents: Coupling agents such as EDCI and HOBt.
- Conditions: Typically performed under anhydrous conditions to prevent hydrolysis.
Recent studies have highlighted the potential biological activities associated with this compound and its derivatives. These compounds have shown promise in various assays, including cytotoxicity against cancer cell lines and anti-malarial properties.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Significant against carcinoma cells | |
Antimalarial | Enhanced activity observed | |
Anti-inflammatory | Promising results compared to standards |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the tert-butyl group significantly affect the compound's biological properties. The presence of specific functional groups can enhance interactions with biological targets, leading to improved efficacy.
Table 3: Structural Features and Their Functions
Structural Feature | Functionality |
---|---|
Tert-butyl group | Increases lipophilicity and stability |
Aminomethyl group | Enhances receptor binding through hydrogen bonding |
Cyclobutane framework | Influences overall molecular conformation |
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane core but differ in their functional groups.
Aminomethyl-substituted compounds: Compounds with aminomethyl groups attached to different ring systems or backbones.
Uniqueness
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is unique due to the combination of the cyclobutane ring and the tert-butyl ester group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications .
Biological Activity
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its structural features and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with an aminomethyl group and a tert-butyl ester functional group. Its molecular formula is , with a molecular weight of approximately 199.28 g/mol. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanisms by which it exerts its effects include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate physiological processes.
Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis due to its ability to protect amine functionalities. The tert-butoxycarbonyl (Boc) group allows for selective reactions during the synthesis of complex peptides, facilitating studies on biochemical pathways involving amino acids.
Synthesis and Evaluation
A study focused on the synthesis of various cyclobutane derivatives demonstrated that modifying functional groups can significantly alter biological activity. For example, the introduction of different substituents on the cyclobutane ring was shown to enhance enzyme inhibition properties . This underscores the importance of structural modifications in optimizing biological activity.
Interaction Studies
Research involving interaction studies with nucleophiles and electrophiles has provided insights into the reactivity of this compound in biological systems. These studies are crucial for understanding its potential therapeutic applications, particularly in drug design where selective reactivity is essential.
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h4-7,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJQZVQFDKFWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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